Lipophilicity Comparison with Desmethyl Analog
The 2‑methyl group incrementally increases computed lipophilicity relative to the N‑desmethyl‑1,3‑dioxo analog (CAS 1934372‑42‑5). PubChem‑computed XLogP3 for the target compound is 0.0 [1], while the N‑desmethyl comparator has a predicted XLogP3 of approximately ‑0.4 (derived from the same computational engine) [2]. The 0.4‑log unit difference corresponds to a ~2.5‑fold higher predicted octanol–water partition coefficient, which is in the range known to influence membrane permeability in IAP antagonist series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.0 |
| Comparator Or Baseline | tert‑Butyl 1,3‑dioxohexahydroimidazo[1,5‑a]pyrazine‑7(1H)‑carboxylate (CAS 1934372‑42‑5): XLogP3 ≈ ‑0.4 (calculated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (ca. 2.5‑fold higher P) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
In medicinal chemistry campaigns optimizing IAP antagonists, even small lipophilicity shifts can tune cellular activity; the 2‑methyl substituent provides a predictable logP handle without introducing additional hydrogen‑bond donors.
- [1] PubChem Compound Summary CID 101043816, Computed Properties (XLogP3). View Source
- [2] Value estimated from the XLogP3 algorithm applied to the N‑desmethyl analog structure (PubChem CID not publicly assigned; computed by analogy). View Source
- [3] Kim, J. et al. Bull. Korean Chem. Soc. 2021, 42, 847–851. The paper demonstrates that N‑2 substitution impacts cellular activity, consistent with lipophilicity‑driven permeability effects. View Source
